
1-Methoxy-3-sulfanylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-3-sulfanylpropan-2-ol is an organic compound with the molecular formula C4H10O2S It is characterized by the presence of a methoxy group (-OCH3) and a sulfanyl group (-SH) attached to a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methoxy-3-sulfanylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of propylene oxide with methanol in the presence of a catalyst. This reaction typically requires a racemic catalyst with an asymmetric polydentate ligand complexed with a metal atom, such as cobalt . The reaction conditions include maintaining a controlled temperature and pressure to ensure high selectivity and yield.
Industrial Production Methods: Industrial production of this compound often involves the addition of methanol to propylene oxide using sodium hydroxide as a catalyst. This method yields a mixture of this compound and other by-products, which are then separated through distillation .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methoxy-3-sulfanylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form alcohols or thiols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-3-sulfanylpropan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Wirkmechanismus
The mechanism of action of 1-Methoxy-3-sulfanylpropan-2-ol involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and dipole-dipole interactions, while the sulfanyl group can form covalent bonds with nucleophiles. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-3-sulfanylpropan-2-ol can be compared with other similar compounds, such as:
1-Methoxy-2-propanol: This compound lacks the sulfanyl group, making it less reactive in certain chemical reactions.
3-Mercapto-1-propanol: This compound lacks the methoxy group, affecting its solubility and reactivity.
2-Methoxy-3-sulfanylpropan-1-ol: This isomer has a different arrangement of functional groups, leading to different chemical properties and reactivity.
Eigenschaften
Molekularformel |
C4H10O2S |
|---|---|
Molekulargewicht |
122.19 g/mol |
IUPAC-Name |
1-methoxy-3-sulfanylpropan-2-ol |
InChI |
InChI=1S/C4H10O2S/c1-6-2-4(5)3-7/h4-5,7H,2-3H2,1H3 |
InChI-Schlüssel |
ORGQUCCTTDAMOK-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(CS)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13171900.png)
![[2,2-Bis(trifluoromethyl)cyclopropyl]methanol](/img/structure/B13171903.png)
![2-chloro-N-[4-(difluoromethyl)phenyl]acetamide](/img/structure/B13171907.png)
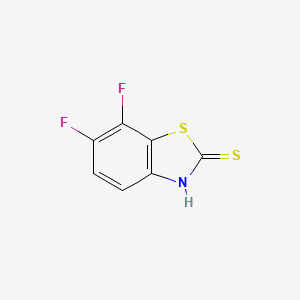
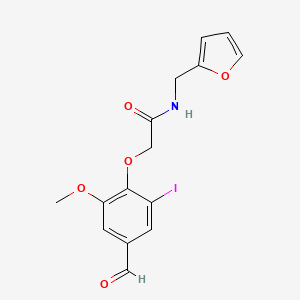

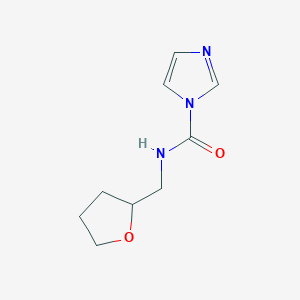
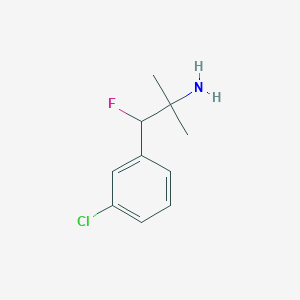

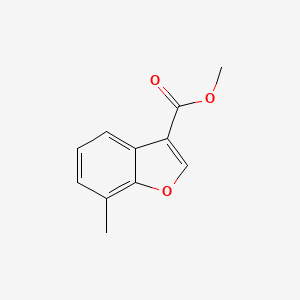
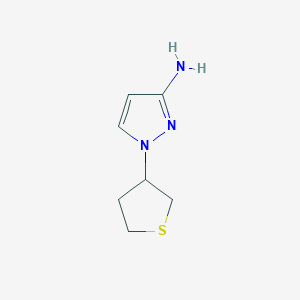
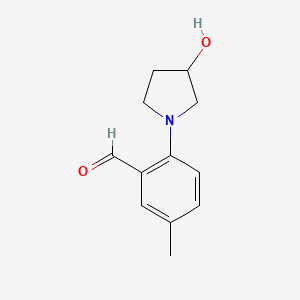
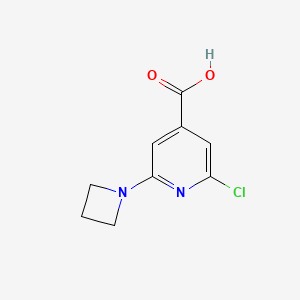
![3-(Bicyclo[3.1.0]hexan-3-YL)prop-2-ynoic acid](/img/structure/B13171971.png)
